molecular formula C8H13NO2 B12896192 (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 726691-28-7

(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B12896192
CAS No.: 726691-28-7
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-LYFYHCNISA-N
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Description

(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a cyclopentane ring fused to a pyrrole ring, with a carboxylic acid functional group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentane derivative and a pyrrole derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid: shares similarities with other bicyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both a cyclopentane and a pyrrole ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

726691-28-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2R,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m0/s1

InChI Key

OQHKEWIEKYQINX-LYFYHCNISA-N

Isomeric SMILES

C1C[C@H]2C[C@@H](N[C@H]2C1)C(=O)O

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O

Origin of Product

United States

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